molecular formula C25H29NO4 B342092 Octan-2-yl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Octan-2-yl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342092
M. Wt: 407.5 g/mol
InChI Key: YXYYFHIDZGRDIW-UHFFFAOYSA-N
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Description

Octan-2-yl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that includes a dioxoisoindoline core

Preparation Methods

The synthesis of Octan-2-yl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions .

Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Octan-2-yl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the dioxoisoindoline core .

Scientific Research Applications

Octan-2-yl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory or anticancer activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Octan-2-yl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Octan-2-yl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

octan-2-yl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H29NO4/c1-5-6-7-8-9-18(4)30-25(29)19-11-13-21-22(15-19)24(28)26(23(21)27)20-12-10-16(2)17(3)14-20/h10-15,18H,5-9H2,1-4H3

InChI Key

YXYYFHIDZGRDIW-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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